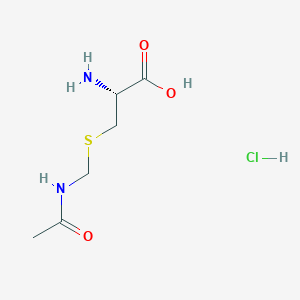

H-Cys(Acm)-OH HCl

Descripción general

Descripción

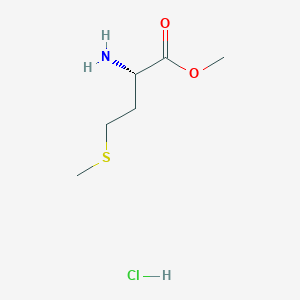

H-Cys(Acm)-OH HCl is a compound with the molecular formula C6H13ClN2O3S . It is used in peptide and protein science .

Synthesis Analysis

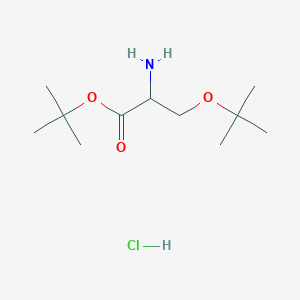

The synthesis of this compound involves protecting group chemistry for the cysteine thiol group . This has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Molecular Structure Analysis

The molecular structure of this compound includes elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The Acm protecting group for the thiol functionality of cysteine is removed under conditions that are orthogonal to the acidic milieu used for global deprotection in Fmoc-based solid-phase peptide synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 228.70 g/mol .Aplicaciones Científicas De Investigación

Síntesis de péptidos

Clorhidrato de S-acetamidometil-L-cisteína: es ampliamente utilizado en la síntesis de péptidos . Sirve como una forma protegida de cisteína, la cual es crucial para la síntesis de péptidos que contienen enlaces disulfuro. El grupo Acm protege la cadena lateral tiol de la cisteína durante el proceso de síntesis, previniendo la formación prematura de enlaces disulfuro.

Formación de enlaces disulfuro

El compuesto es instrumental en la formación de enlaces disulfuro en péptidos . Después del ensamblaje de la cadena peptídica, el grupo Acm puede eliminarse en condiciones oxidativas, permitiendo la formación de puentes disulfuro, los cuales son esenciales para la estabilidad estructural de muchas proteínas.

Síntesis química de análogos de insulina

Clorhidrato de S-acetamidometil-L-cisteína: se ha aplicado con éxito en la síntesis de análogos de péptidos similares a la insulina . Estos análogos son significativos para la investigación en el tratamiento de la diabetes y la comprensión de la función de la insulina.

Estudio del plegamiento de proteínas

El compuesto se utiliza en el estudio de los mecanismos de plegamiento de proteínas . Al proteger selectivamente los residuos de cisteína, los investigadores pueden controlar la formación de enlaces disulfuro, lo cual es un aspecto crítico en los estudios de plegamiento de proteínas.

Desarrollo de péptidos terapéuticos

Juega un papel en el desarrollo de péptidos terapéuticos . La capacidad de sintetizar péptidos con los enlaces disulfuro correctos es vital para crear péptidos que puedan servir como fármacos o candidatos a fármacos.

Investigación en proteómica

En proteómica, Clorhidrato de S-acetamidometil-L-cisteína se utiliza para proteger los residuos de cisteína durante la identificación y caracterización de proteínas . Esta protección es necesaria para prevenir la reticulación u oxidación que puede interferir con el análisis por espectrometría de masas.

Mecanismo De Acción

Safety and Hazards

Safety precautions for handling H-Cys(Acm)-OH HCl include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

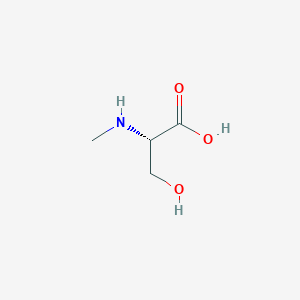

S-Acetamidomethyl-L-cysteine hydrochloride plays a significant role in biochemical reactions, particularly in peptide and protein synthesis . It is used as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This compound interacts with various enzymes and proteins during the synthesis process . The protection and subsequent deprotection of cysteine facilitated by this compound allow for the synthesis of complex disulfide-rich peptides .

Molecular Mechanism

The molecular mechanism of S-Acetamidomethyl-L-cysteine hydrochloride involves the protection of the cysteine thiol group during peptide synthesis . This protection allows for the controlled formation of disulfide bonds, which are crucial for the structure and function of many proteins . The compound can be removed using specific reagents such as iodine, resulting in the simultaneous removal of the sulfhydryl protecting group and disulfide formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Acetamidomethyl-L-cysteine hydrochloride can change over time, particularly during the process of peptide synthesis. The compound provides stable protection for the cysteine thiol group during the synthesis process

Metabolic Pathways

S-Acetamidomethyl-L-cysteine hydrochloride is involved in the metabolic pathways related to protein synthesis, specifically in the formation of disulfide bonds in peptides

Propiedades

IUPAC Name |

3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWPOAKLKGUXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28798-28-9 | |

| Record name | NSC154988 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the acetamidomethyl (Acm) group in S-Acetamidomethyl-L-cysteine Hydrochloride?

A1: The acetamidomethyl (Acm) group serves as a protecting group for the thiol (-SH) group in cysteine. [] This protection is crucial during peptide synthesis, as it prevents unwanted side reactions involving the highly reactive thiol group. The Acm group can be selectively removed after the desired synthetic steps are completed, yielding the free cysteine residue.

Q2: What is a notable advantage of the synthesis method described for S-Acetamidomethyl-L-cysteine Hydrochloride?

A2: The research highlights a novel synthesis method utilizing trifluoroacetic acid, which offers a significant advantage in terms of cost-effectiveness and scalability. [] The expensive trifluoroacetic acid solvent used in the process can be readily recovered via simple distillation, making this method suitable for industrial production. Additionally, the synthesized product exhibits good stability, further enhancing its practical applicability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.